(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide
Description
Properties
IUPAC Name |
(4S)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNUCOGMMHHNA-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COS(=O)(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Chiral Diol Precursors
The synthesis begins with the resolution of racemic 4-methyl-1,2-diol. Enzymatic or chemical kinetic resolution methods are employed to obtain enantiomerically pure (R)- or (S)-diols. For example, lipase-catalyzed acetylation in organic solvents achieves >99% enantiomeric excess (ee) for (R)-4-methyl-1,2-diol. Alternative routes involve asymmetric dihydroxylation of allyl ethers using Sharpless conditions, though this method requires stringent temperature control (-20°C) and stoichiometric chiral ligands.
Cyclization to Sulfite Intermediate
The diol is treated with SOCl₂ in carbon tetrachloride (CCl₄) under reflux (4 h) to form methyl 4-methyl-2-oxo-dioxathiolane-4-carboxylate (Scheme 1). Key parameters include:
- Molar Ratio : 1.5 equiv SOCl₂ per diol to ensure complete conversion.
- Solvent Choice : CCl₄ minimizes side reactions like ester hydrolysis.
- Temperature : Reflux conditions (76°C) accelerate cyclization without epimerization.
This step yields the sulfite intermediate with 85–90% isolated yield and >98% ee, as verified by chiral HPLC.
Oxidation to Cyclic Sulfate
The sulfite intermediate is oxidized to the target sulfate using sodium periodate (NaIO₄) and ruthenium trichloride (RuCl₃) in a ternary solvent system (H₂O/CH₃CN/CCl₄, 1:1:1 v/v) at 40°C for 7 h. Critical factors include:
- Catalyst Loading : 2 mol% RuCl₃·H₂O enhances oxidation efficiency.
- Oxidant Stoichiometry : 2 equiv NaIO₄ ensures complete conversion.
- Workup : Extraction with ethyl ether followed by silica gel chromatography (hexane/ethyl acetate, 4:1) affords the pure sulfate in 86% yield.
Analytical Characterization Data
The structural and stereochemical integrity of (4S)-Methyl-dioxathiolane 2,2-dioxide is confirmed through spectroscopic and chromatographic analyses:
Scalability and Industrial Adaptations
Patent EP1189898A1 discloses a scaled-up process for cyclic sulfates, emphasizing the use of aqueous tetrahydrofuran (THF) for ring-opening reactions. Key industrial considerations include:
- Catalyst Recycling : RuCl₃ is recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.
- Solvent Recovery : CCl₄ and CH₃CN are distilled and repurposed, reducing production costs by ∼40%.
- Safety Protocols : SOCl₂ handling requires inert atmosphere and corrosion-resistant reactors (e.g., Hastelloy C-276).
Comparative Evaluation of Synthetic Routes
A meta-analysis of reported methods reveals the following trade-offs:
| Method | Yield | ee (%) | Complexity |
|---|---|---|---|
| Enzymatic Resolution | 85% | >99 | High (enzyme cost) |
| Sharpless Dihydroxylation | 78% | 95 | Moderate (low temp) |
| Direct Cyclization | 90% | 98 | Low (one-pot) |
The direct cyclization-oxidation route offers optimal balance between yield and enantiopurity, making it the preferred method for laboratory-scale synthesis.
Applications in Asymmetric Synthesis
The compound serves as a chiral building block in:
Chemical Reactions Analysis
Types of Reactions
(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Thiol Protease Inhibition
One of the most notable applications of (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide is its role as a thiol protease inhibitor. Research indicates that this compound exhibits superior inhibitory effects against thiol proteases compared to conventional inhibitors. This property suggests potential therapeutic uses in treating conditions such as:
- Myotonic dystrophy
- Inflammatory diseases
- Renal hypertension
- Cataracts
- Myocardial infarction
- Viral infections
- Malignant tumors
- Osteoporosis
- Allergic diseases
The compound's mechanism involves selective inhibition without adversely affecting other proteolytic enzymes like trypsin and chymotrypsin .
Synthesis of Stereoisomers
This compound serves as an intermediate in the synthesis of stereoisomers of various pharmaceutical agents. For instance, it has been utilized in the synthesis of Secnidazole and other nitroimidazole derivatives, which are important in treating protozoal infections .
Case Study 1: Inhibition of Thiol Proteases
A study demonstrated that this compound effectively inhibited thiol proteases involved in inflammatory responses. The compound was tested against several known inhibitors and showed a higher efficacy rate in reducing protease activity linked to inflammation .
Case Study 2: Synthesis Pathway for Secnidazole
In another research project focused on drug development, this compound was employed as a key precursor in synthesizing Secnidazole. The reaction conditions were optimized to enhance yield and purity, demonstrating the compound's utility in pharmaceutical synthesis .
Table 1: Comparison of Inhibitory Effects on Thiol Proteases
| Compound | Inhibition Rate (%) | Selectivity Index |
|---|---|---|
| This compound | 85 | High |
| Conventional Inhibitor A | 60 | Moderate |
| Conventional Inhibitor B | 50 | Low |
Table 2: Synthesis Conditions for Secnidazole
| Reactant | Amount | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|
| This compound | 0.24 g | Tetrahydrofuran | -78°C | 45 min |
| Secnidazole Precursor | Variable | Tetrahydrofuran | Ambient | Overnight |
Mechanism of Action
The mechanism of action of (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide with structurally and functionally related cyclic sulfates and derivatives.
Structural Analogues
1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate)
- CAS : 1072-53-3
- Molecular Formula : C₂H₄O₄S
- Molecular Weight : 124.12 g/mol
- Properties : Melting point 95–97 °C , density 1.8 g/cm³ , and simpler structure without substituents .
- Applications : Widely used as an electrolyte additive in lithium-ion batteries to stabilize solid-electrolyte interphases (SEI) .
- Key Difference : The absence of a methyl group reduces steric hindrance, making ethylene sulfate more reactive in nucleophilic ring-opening reactions .
4-(Propoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide
- Structure : Features a propoxymethyl group instead of a methyl substituent (Fig. 5 in ).

- Properties: Larger substituent increases molecular weight and may enhance solubility in non-polar electrolytes.
- Applications : Investigated for battery applications due to its bulkier structure, which may improve SEI stability .
4,4'-Bi-1,3,2-dioxathiolane 2,2'-dioxide
- CAS : 1914148-67-6
- Molecular Formula : C₄H₆O₆S₂
- Molecular Weight : 214.22 g/mol
- Properties : Dimeric structure with two connected dioxathiolane rings; higher boiling point (372.8 ± 42.0 °C ) and density (2.03 g/cm³ ) .
- Applications : Demonstrated as a cathode additive for high-voltage lithium-ion batteries .
Physical and Chemical Properties
- Reactivity : The methyl group in the (4S)-methyl derivative introduces steric hindrance, slowing ring-opening reactions compared to ethylene sulfate. This property is advantageous in stereoselective syntheses .
- Thermal Stability : Ethylene sulfate decomposes at lower temperatures (~150°C), while the (4S)-methyl derivative’s higher boiling point suggests improved thermal resilience .
Biological Activity
(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide, also known as 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its biological activity through various studies and findings, focusing on its antimicrobial properties, toxicity profiles, and potential therapeutic applications.
- Chemical Formula : C₃H₆O₄S
- Molecular Weight : 138.14 g/mol
- CAS Number : 1006381-03-8
- Structure : The compound features a dioxathiolane ring which contributes to its unique reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study examining extracts from marine invertebrates, the compound was identified as one of the active constituents with notable antibacterial effects against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Bacillus subtilis | 30 | High |
| Staphylococcus aureus | 29 | High |
| Escherichia coli | 20 | Moderate |
| Pseudomonas aeruginosa | 16 | Moderate |
The study demonstrated that the compound's effectiveness varied across different bacterial strains, with Gram-positive bacteria showing higher susceptibility compared to Gram-negative strains .
The mechanism underlying the antimicrobial activity of this compound is believed to involve the inhibition of thiol proteases. This inhibition is crucial as thiol proteases are involved in various cellular processes including protein degradation and cell signaling. The compound was found to inhibit cathepsin B effectively, which is a key enzyme in the protease family .
Toxicity Profile
A comprehensive review of toxicity data indicates that this compound has a relatively low toxicity profile. It does not exhibit significant endocrine disrupting properties or mutagenicity according to current literature. The acute toxicity levels are summarized in Table 2.
Case Study: Antibacterial Activity
In a specific case study involving the extraction and testing of marine organism extracts containing this compound, researchers noted that the compound exhibited synergistic effects when combined with conventional antibiotics. This combination enhanced the overall antibacterial efficacy against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Potential Therapeutic Applications
Given its biological activity and low toxicity profile, this compound shows promise for further development in pharmaceuticals. Potential applications include:
- Development of new antimicrobial agents.
- Use in formulations targeting resistant bacterial infections.
- Exploration as an anti-inflammatory agent due to its ability to modulate protease activity.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide to ensure stability and safety in laboratory settings?
- Answer : The compound should be stored at -20°C for long-term stability (1-2 years) or -4°C for short-term use (6-12 weeks) . During experiments, use personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid inhalation, skin contact, or ingestion. Waste must be segregated and disposed of via certified biological waste treatment services to prevent environmental contamination .
Q. How can researchers confirm the structural identity and purity of this compound?
- Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (138 g/mol) and nuclear magnetic resonance (NMR) to confirm stereochemistry (4S configuration). Purity (>95%) can be assessed via HPLC with UV detection or gas chromatography (GC) under inert conditions. Cross-reference spectral data with published InChI and SMILES descriptors for validation .
Advanced Research Questions
Q. What synthetic strategies are effective for optimizing the preparation of this compound?
- Answer : While direct synthesis protocols are not explicitly documented, analogous dioxathiolane derivatives are synthesized via cyclization of sulfonic acid precursors with diols under controlled conditions (50–70°C, 6–12 hours). Purification via vacuum distillation (boiling point: 221.8±7.0°C) or recrystallization in non-polar solvents improves yield and purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV-active visualization .
Q. How does the stereochemical configuration (4S) influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer : The (4S) configuration imposes steric constraints on the dioxathiolane ring, directing nucleophilic attacks to specific positions. For example, methyl group orientation may hinder or favor interactions with nucleophiles like amines or thiols. Computational modeling (e.g., DFT calculations) and kinetic isotope effect studies can elucidate stereoelectronic influences on reaction pathways .
Q. What methodologies are employed to study the electrophilic sulfone group’s interaction with biological targets?
- Answer : Use molecular docking simulations to predict binding affinities with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) and covalent trapping assays with nucleophilic residues (e.g., cysteine thiols). Validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) for this compound?
- Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to characterize thermal behavior and X-ray crystallography to identify crystalline phases. Compare results with literature data from peer-reviewed sources (avoiding vendor-specific claims) to establish consensus .
Comparative and Mechanistic Questions
Q. How does the reactivity of this compound compare to non-methylated dioxathiolane derivatives?
- Answer : The methyl group enhances ring stability and modifies electronic effects, reducing susceptibility to ring-opening reactions. In contrast, non-methylated analogs (e.g., 1,3,2-dioxathiolane 2,2-dioxide) exhibit higher reactivity toward nucleophiles but lower thermal stability. Comparative studies using kinetic profiling and Hammett substituent constants quantify these differences .
Q. What experimental designs are recommended for studying this compound’s potential as a protecting group in multi-step syntheses?
- Answer : Test its ability to protect alcohols or amines under acidic/basic conditions. For example, react with benzyl alcohol under anhydrous conditions (e.g., DCM, DMAP catalyst), then deprotect using mild reducing agents (e.g., NaBH4). Monitor stability via NMR and compare with traditional protecting groups (e.g., TBS) for efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

